LIMK1 Selectivity vs. BMS-5
CRT 0105446 is a LIMK1-preferring inhibitor with an IC₅₀ of 8 nM, demonstrating 4-fold selectivity over LIMK2 (IC₅₀ = 32 nM) [1]. This contrasts sharply with the pan-LIMK inhibitor BMS-5 (LIMKi 3), which inhibits LIMK1 and LIMK2 with nearly equal potency (IC₅₀ = 7 nM and 8 nM, respectively) .
| Evidence Dimension | In vitro biochemical selectivity for LIMK1 over LIMK2 |
|---|---|
| Target Compound Data | IC₅₀ for LIMK1 = 8 nM; IC₅₀ for LIMK2 = 32 nM |
| Comparator Or Baseline | BMS-5: IC₅₀ for LIMK1 = 7 nM; IC₅₀ for LIMK2 = 8 nM |
| Quantified Difference | CRT 0105446 exhibits a 4-fold selectivity for LIMK1, while BMS-5 is non-selective (1.1-fold selectivity). |
| Conditions | Biochemical kinase inhibition assay using recombinant proteins. |
Why This Matters
This differential isoform selectivity makes CRT 0105446 the preferred tool for studies requiring specific interrogation of LIMK1 function, avoiding potential confounding effects from pan-LIMK inhibition.
- [1] Mardilovich, K., et al. (2015). LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation. Oncotarget, 6(36), 38469–38486. View Source
